Cas no 1092346-57-0 (1-(4-tert-butylphenyl)imidazolidin-2-one)

1-(4-tert-Butylphenyl)imidazolidin-2-one is a specialized organic compound featuring an imidazolidin-2-one core substituted with a 4-tert-butylphenyl group. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and pharmaceutical applications. The tert-butyl group enhances steric and electronic effects, influencing reactivity and stability. The compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, agrochemicals, and potential bioactive molecules. Its well-defined molecular framework allows for precise modifications, facilitating research in structure-activity relationships. High purity grades are available to ensure reproducibility in experimental and industrial processes. The product is characterized by consistent quality, making it suitable for advanced chemical research and development.
1-(4-tert-butylphenyl)imidazolidin-2-one structure
1092346-57-0 structure
Product name:1-(4-tert-butylphenyl)imidazolidin-2-one
CAS No:1092346-57-0
MF:C13H18N2O
Molecular Weight:218.294823169708
MDL:MFCD11501858
CID:4570970

1-(4-tert-butylphenyl)imidazolidin-2-one 化学的及び物理的性質

名前と識別子

    • 1-(4-tert-butylphenyl)imidazolidin-2-one
    • 2-Imidazolidinone, 1-[4-(1,1-dimethylethyl)phenyl]-
    • MDL: MFCD11501858
    • インチ: 1S/C13H18N2O/c1-13(2,3)10-4-6-11(7-5-10)15-9-8-14-12(15)16/h4-7H,8-9H2,1-3H3,(H,14,16)
    • InChIKey: CEXQZKAKUMSWKI-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(C(C)(C)C)C=C2)CCN1

1-(4-tert-butylphenyl)imidazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB344917-100 mg
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one; .
1092346-57-0
100MG
€208.80 2022-06-10
Key Organics Ltd
FA-0891-5MG
1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one
1092346-57-0 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
FA-0891-1MG
1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one
1092346-57-0 >90%
1mg
£37.00 2025-02-09
Ambeed
A950746-50mg
1-(4-tert-Butylphenyl)imidazolidin-2-one
1092346-57-0 90%
50mg
$138.0 2024-04-26
A2B Chem LLC
AI81895-5mg
1-(4-tert-butylphenyl)imidazolidin-2-one
1092346-57-0 >90%
5mg
$215.00 2024-01-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00915780-1g
1-(4-tert-Butylphenyl)imidazolidin-2-one
1092346-57-0 90%
1g
¥4193.0 2023-04-06
abcr
AB344917-500 mg
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; .
1092346-57-0 90%
500 mg
€678.60 2023-07-19
abcr
AB344917-1g
1-[4-(tert-Butyl)phenyl]tetrahydro-2H-imidazol-2-one, 90%; .
1092346-57-0 90%
1g
€1312.80 2025-02-20
A2B Chem LLC
AI81895-1mg
1-(4-tert-butylphenyl)imidazolidin-2-one
1092346-57-0 >90%
1mg
$202.00 2024-01-05
A2B Chem LLC
AI81895-10mg
1-(4-tert-butylphenyl)imidazolidin-2-one
1092346-57-0 >90%
10mg
$241.00 2024-01-05

1-(4-tert-butylphenyl)imidazolidin-2-one 関連文献

1-(4-tert-butylphenyl)imidazolidin-2-oneに関する追加情報

Chemical Profile of 1-(4-tert-butylphenyl)imidazolidin-2-one (CAS No. 1092346-57-0)

1-(4-tert-butylphenyl)imidazolidin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1092346-57-0, is a significant compound in the realm of pharmaceutical chemistry and materials science. This heterocyclic organic compound features a unique structural framework comprising an imidazolidinone core appended with a 4-tert-butylphenyl substituent. The presence of the bulky tert-butyl group and the rigid imidazolidinone ring imparts distinct physicochemical properties, making it a compound of considerable interest for various applications.

The imidazolidin-2-one moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for bioactive molecules. Its structural motif allows for facile modifications, enabling the synthesis of derivatives with tailored biological activities. In recent years, research has highlighted the potential of imidazolidinone derivatives in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

One of the most compelling aspects of 1-(4-tert-butylphenyl)imidazolidin-2-one is its stability and lipophilicity, attributes largely influenced by the 4-tert-butylphenyl group. This substituent not only enhances solubility in organic solvents but also contributes to metabolic stability, which is a critical factor in pharmaceutical formulations. Such properties make this compound an attractive candidate for further exploration in preclinical studies.

Recent advancements in computational chemistry have enabled more efficient virtual screening of molecular libraries. The structural features of 1-(4-tert-butylphenyl)imidazolidin-2-one have been utilized in high-throughput virtual screening (HTVS) campaigns to identify novel binding interactions with target proteins. These studies have revealed promising leads for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

In the context of material science, the rigid framework of imidazolidin-2-one derivatives offers potential applications in polymer chemistry and coordination chemistry. The 4-tert-butylphenyl group can act as a Lewis acid site or participate in π-stacking interactions, influencing the self-assembly behavior of molecular materials. This has sparked interest in developing novel polymers with enhanced mechanical or electronic properties.

The synthesis of 1-(4-tert-butylphenyl)imidazolidin-2-one typically involves multi-step organic transformations, starting from readily available precursors such as 4-bromobenzophenone and malononitrile. The introduction of the tert-butyl group at the phenyl ring is often achieved via Friedel-Crafts alkylation or cross-coupling reactions, followed by cyclization to form the imidazolidinone ring. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for downstream applications.

Evaluation of pharmacokinetic profiles has been a focal point in recent research involving 1-(4-tert-butylphenyl)imidazolidin-2-one. In vitro studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as a lead compound for further development. Additionally, preliminary toxicological assessments indicate low acute toxicity, reinforcing its suitability for medicinal chemistry investigations.

The role of computational modeling in understanding molecular interactions cannot be overstated. Molecular dynamics (MD) simulations have been employed to study the conformational dynamics of 1-(4-tert-butylphenyl)imidazolidin-2-one, providing insights into its behavior within biological systems. These simulations have aided in rationalizing experimental observations and guiding structural modifications to improve binding affinity.

In conclusion, 1-(4-tert-butylphenyl)imidazolidin-2-one (CAS No. 1092346-57-0) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new therapeutic targets and advanced materials, compounds like this are poised to play an increasingly pivotal role in scientific discovery.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1092346-57-0)1-(4-tert-butylphenyl)imidazolidin-2-one
A1101697
Purity:99%/99%
はかる:500mg/1g
Price ($):402.0/778.0